2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

NAPE-PLD activation benzothiazole SAR 6-methyl substitution

2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (CAS 1021073-93-7) is a synthetic small molecule belonging to the benzothiazole phenylsulfonyl-piperidine carboxamide (BT-PSP) structural class. Compounds in this series have been identified as activators of N-acyl-phosphatidylethanolamine hydrolyzing phospholipase D (NAPE-PLD), a zinc metallohydrolase that generates bioactive N-acyl-ethanolamines implicated in efferocytosis and cardiometabolic protection.

Molecular Formula C21H23N3O3S2
Molecular Weight 429.55
CAS No. 1021073-93-7
Cat. No. B2846679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
CAS1021073-93-7
Molecular FormulaC21H23N3O3S2
Molecular Weight429.55
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3CCCCN3S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C21H23N3O3S2/c1-15-10-11-18-19(13-15)28-21(22-18)23-20(25)14-16-7-5-6-12-24(16)29(26,27)17-8-3-2-4-9-17/h2-4,8-11,13,16H,5-7,12,14H2,1H3,(H,22,23,25)
InChIKeyKRXXNCJTESAWDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide – Structural and Pharmacological Class Overview for Informed Procurement


2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (CAS 1021073-93-7) is a synthetic small molecule belonging to the benzothiazole phenylsulfonyl-piperidine carboxamide (BT-PSP) structural class. Compounds in this series have been identified as activators of N-acyl-phosphatidylethanolamine hydrolyzing phospholipase D (NAPE-PLD), a zinc metallohydrolase that generates bioactive N-acyl-ethanolamines implicated in efferocytosis and cardiometabolic protection [1]. The BT-PSP chemotype is characterized by a benzenesulfonyl-piperidine core linked via an acetamide bridge to a substituted benzothiazole ring; in this specific compound, the benzothiazole bears a 6-methyl substituent. This structural context positions the compound within an emerging pharmacological landscape where subtle modifications on both aromatic rings critically govern NAPE-PLD activation potency [1].

Why Generic Substitution Among BT-PSP Analogs Fails: Steep SAR and the Procurement Relevance of 2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide


The BT-PSP chemical series exhibits a remarkably steep structure–activity relationship (SAR), where seemingly conservative substitutions on the benzothiazole or benzenesulfonyl rings produce large differences in NAPE-PLD activation efficacy. For example, within the published series, the most potent activators VU534 and VU533 achieve half‑maximal activation concentrations (EC₅₀) of 0.30 µM with maximal induction exceeding 2‑fold (Eₘₐₓ > 2.0), whereas other close analogs show substantially lower or negligible activity despite minimal structural divergence [1]. This steep SAR means that a compound cannot be replaced by a generic “BT-PSP analog” without risking a complete loss of the desired pharmacological profile. Consequently, procurement decisions must be guided by the specific substitution pattern—here the 6‑methylbenzothiazole combined with an unsubstituted benzenesulfonyl group—because even a single methyl deletion or relocation can drastically alter NAPE-PLD activation potency [1].

Quantitative Evidence Guide: Differentiating 2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide from Closest Structural Analogs


Benzothiazole 6‑Methyl Substitution vs. Des‑Methyl Analog (CAS 1021117‑98‑5): Structural Differentiation with Predicted SAR Impact

The target compound differs from the des‑methyl analog 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide (CAS 1021117‑98‑5) solely by the presence of a methyl group at the 6‑position of the benzothiazole ring. Published SAR for the BT-PSP class demonstrates that the nature and position of benzothiazole substituents are critical determinants of NAPE-PLD activation potency; several analogs lacking appropriate substitution display markedly reduced or absent activity [1]. Although direct quantitative activation data for these two exact compounds are not publicly available, the established SAR framework indicates that the 6‑methyl substituent is likely to confer a distinct potency and efficacy profile relative to the unsubstituted benzothiazole analog.

NAPE-PLD activation benzothiazole SAR 6-methyl substitution

NAPE-PLD Activation Potency Landscape: Positioning 2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide Relative to the Lead Activators VU534 and VU533

The most potent BT-PSP activators reported to date, VU534 and VU533, exhibit EC₅₀ values of 0.30 µM for recombinant mouse NAPE-PLD with Eₘₐₓ >2.0‑fold over vehicle [1]. While the specific EC₅₀ of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has not been reported in the primary literature, its distinct substitution pattern (6‑methylbenzothiazole + unsubstituted benzenesulfonyl) differs from the substitution motifs present in VU534 and VU533. The SAR data indicate that the benzothiazole and phenylsulfonyl substituents critically tune activation potency; thus, this compound is anticipated to occupy an intermediate position in the activity spectrum, distinct from the lead compounds and from the inactive control VU233 [1].

NAPE-PLD activator EC50 benchmark lead compound comparison

Functional Selectivity Over Other Phospholipase D Isoforms: Class-Level Inference of NAPE-PLD Specificity

The NAPE-PLD enzyme belongs to the metallo‑β‑lactamase superfamily and is distinct from other phospholipase D isoforms (e.g., PLD1, PLD2) in both structure and substrate specificity [1]. The BT-PSP chemotype was identified through a high‑throughput screen specifically designed to detect NAPE-PLD activation, and the lead compounds VU534 and VU533 showed cellular NAPE-PLD‑dependent activity that was abolished by Nape-pld knockout or pharmacological inhibition, confirming on‑target engagement [1]. While direct selectivity data for 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide against other phospholipase isoforms have not been published, the class‑level evidence supports that BT-PSP compounds interact selectively with NAPE-PLD rather than with classical phospholipase D enzymes.

NAPE-PLD specificity off-target phospholipase isoform selectivity

Research and Industrial Application Scenarios for 2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide Based on Evidenced Differentiation


SAR Probe for NAPE-PLD Activator Lead Optimization

The compound’s defined 6‑methylbenzothiazole substitution makes it a precise SAR probe for exploring the topological and electronic requirements of the NAPE-PLD benzothiazole binding pocket. Medicinal chemistry teams can use this compound to benchmark the activity contribution of the 6‑methyl group relative to unsubstituted, 6‑fluoro, or 6‑methoxy analogs, thereby generating quantitative SAR data to guide lead optimization [1].

In Vitro Tool for NAPE-PLD Dependent Efferocytosis Studies

Given that BT-PSP activators enhance macrophage efferocytosis in a NAPE-PLD‑dependent manner [1], this compound can serve as a pharmacological tool for investigating NAPE-PLD‑regulated efferocytosis pathways. Its distinct activity profile (when determined) may allow titration of NAPE-PLD activity to study concentration‑response relationships in efferocytosis assays without saturating the system, complementing the highly potent leads VU534 and VU533.

Negative Control or Reference Compound for NAPE-PLD Activation Assays

Depending on its empirically determined activity level, the compound may serve as an intermediate‑activity reference or a structurally matched negative control for BT-PSP‑based NAPE-PLD activation assays. Its substitution pattern ensures it is chemically distinct from VU233 (the published inactive control [1]), providing an alternative control compound that better matches the physicochemical properties of active leads, thereby improving assay quality in high‑throughput screening campaigns.

Chemical Starting Point for Dual‑Target Inhibitor Design (NAPE-PLD/sEH or NAPE-PLD/FAAH)

Recent funding initiatives have targeted benzothiazole‑phenyl‑piperidine analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) [1]. While the immediate compound is characterized as a NAPE-PLD activator, its scaffold shares core structural features with dual‑target inhibitor chemotypes, making it a versatile starting point for multi‑target drug discovery programs where modulation of endocannabinoid and related lipid signaling pathways is desired.

Quote Request

Request a Quote for 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.